2-(tert-Butyldimethylsilyl)aceticacid
Description
2-(tert-Butyldimethylsilyl)acetic acid (CAS: 105459-05-0) is a silyl-protected carboxylic acid derivative with the molecular formula C₈H₁₈O₃Si and a molecular weight of 190.31 g/mol . Key physicochemical properties include:
- Density: ~1.0 g/cm³
- Boiling Point: 217.3 ± 23.0 °C
- LogP: 2.48
- Vapor Pressure: 0.1 ± 0.9 mmHg at 25°C
This compound is widely utilized as a protecting group in organic synthesis, particularly for hydroxyl and carboxyl functionalities, due to its stability under basic conditions and ease of removal via fluoride ions . Reported synthesis purities range from 70% to 96%, depending on the methodology .
Properties
Molecular Formula |
C8H18O2Si |
|---|---|
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]acetic acid |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)6-7(9)10/h6H2,1-5H3,(H,9,10) |
InChI Key |
LAXPIARTVCARCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldimethylsilyl)acetic acid typically involves the reaction of tert-butyldimethylsilyl chloride with acetic acid in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for 2-(tert-Butyldimethylsilyl)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyldimethylsilyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-(tert-Butyldimethylsilyl)acetic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: Employed in the synthesis of nucleosides and nucleotides.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-Butyldimethylsilyl)acetic acid involves the formation of a stable silyl ether or ester bond with the target molecule. This bond protects the functional group from unwanted reactions during subsequent synthetic steps. The silyl group can be removed under mild acidic or basic conditions, regenerating the original functional group .
Comparison with Similar Compounds
Variation in Silyl Groups
Key Insights :
- Steric Effects : The tert-butyldiphenylsilyl variant () exhibits greater steric hindrance due to bulkier diphenyl substituents, enhancing stability but complicating synthetic accessibility compared to the dimethyl analogue .
- Synthetic Efficiency : The dimethylsilyl derivative achieves higher purity (up to 96%) in synthesis, likely due to fewer steric challenges .
Number of Silyl Protecting Groups
Key Insights :
Ester vs. Acid Derivatives
Key Insights :
Structural Modifications: Cyclohexyl and Benzyl Derivatives
Key Insights :
- Aromatic Stability: Benzyl esters () leverage aromaticity for stability but require harsher conditions (e.g., hydrogenolysis) for deprotection compared to silyl ethers .
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